[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid
CAS No.: 433696-38-9
Cat. No.: VC2794642
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
![[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid - 433696-38-9](/images/structure/VC2794642.png)
Specification
CAS No. | 433696-38-9 |
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Molecular Formula | C11H14N2O3S |
Molecular Weight | 254.31 g/mol |
IUPAC Name | 2-[4-methyl-2-(2-methylprop-2-enylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]acetic acid |
Standard InChI | InChI=1S/C11H14N2O3S/c1-6(2)5-17-11-12-7(3)8(4-9(14)15)10(16)13-11/h1,4-5H2,2-3H3,(H,14,15)(H,12,13,16) |
Standard InChI Key | AAAHIZLNVFXFGF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)NC(=N1)SCC(=C)C)CC(=O)O |
Canonical SMILES | CC1=C(C(=O)NC(=N1)SCC(=C)C)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid belongs to the class of substituted pyrimidine derivatives, specifically dihydropyrimidines with additional functional groups. The compound features a 1,6-dihydropyrimidine core structure with multiple substitutions that contribute to its unique chemical identity . The SMILES notation for this compound is CC1=C(C(=O)N=C(N1)SCC(=C)C)CC(=O)O, which provides a linear representation of its molecular structure .
Structural Components and Features
The compound contains several key structural elements that define its chemical identity:
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A dihydropyrimidine core with a 6-oxo (pyrimidinone) structure
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A 4-methyl substituent on the pyrimidine ring
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A 2-methyl-allylsulfanyl group at position 2
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An acetic acid moiety attached to position 5
This structural arrangement creates a molecule with both polar and non-polar regions, suggesting potential amphiphilic properties that could influence its solubility and interactions with biological systems .
Comparison with Related Compounds
A structurally similar compound, 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid, demonstrates the importance of the core structure in determining chemical properties. The key difference between these compounds lies in the substituent at position 2, where our target compound features a 2-methyl-allylsulfanyl group instead of a pyridin-3-yl group . This structural variation likely results in significant differences in physical properties, reactivity, and potential biological activities.
Compound | Core Structure | Position 2 Substituent | Molecular Formula | Molecular Weight |
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[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid | 1,6-dihydropyrimidin-6-one | 2-methyl-allylsulfanyl | Not fully specified in search results | Not specified in search results |
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid | 1,6-dihydropyrimidin-6-one | pyridin-3-yl | C₁₂H₁₁N₃O₃ | 245.24 g/mol |
Physical and Chemical Properties
The physical and chemical properties of [4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid can be partially inferred from its structural features, though specific experimental data is limited in the available search results.
Physicochemical Characteristics
Based on its structure, several physicochemical properties can be anticipated:
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The presence of a carboxylic acid group suggests acidic character and potential for salt formation
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The sulfanyl group likely contributes to unique solubility properties and potential for chemical transformations
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The unsaturated allyl group offers possibilities for additional chemical modifications through olefin chemistry
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The dihydropyrimidine core provides potential for hydrogen bonding and molecular recognition events
Stability Considerations
Analytical Characterization
Analytical characterization is essential for confirming the identity, purity, and structural features of organic compounds like [4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid.
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